2,4'-Dimethyl-5-tert-butylbenzophenone
Description
2,4'-Dimethyl-5-tert-butylbenzophenone is a benzophenone derivative characterized by methyl groups at the 2- and 4'-positions and a bulky tert-butyl substituent at the 5-position. Benzophenones are widely used as UV filters, photoinitiators, and intermediates in organic synthesis, with substituents critically influencing their stability, solubility, and functionality .
Properties
Molecular Formula |
C19H22O |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(5-tert-butyl-2-methylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C19H22O/c1-13-6-9-15(10-7-13)18(20)17-12-16(19(3,4)5)11-8-14(17)2/h6-12H,1-5H3 |
InChI Key |
CWFHANCIUJXBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The tert-butyl and methyl substituents in 2,4'-Dimethyl-5-tert-butylbenzophenone distinguish it from other benzophenones and aromatic compounds. Below is a comparative analysis with key analogs:
*Estimated based on structural analogs.
Key Research Findings
Steric and Solubility Effects: The tert-butyl group in this compound likely reduces reactivity in coupling reactions compared to triphenylamine-substituted benzophenones (e.g., BPOH-TPA, 29.29% yield in Suzuki reactions) due to steric hindrance . Its lipophilicity contrasts sharply with sulfonated benzophenones (e.g., 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid), which exhibit water solubility for use in aqueous systems .
Thermal and UV Stability :
- tert-butyl-substituted aromatics like 4,4'-Di-tert-butylbiphenyl demonstrate high thermal stability (mp 126–129°C), suggesting similar resilience in the target compound for high-temperature applications .
- Unlike BP-1 and BP-3, which absorb UV light via hydroxyl and methoxy groups, the methyl/tert-butyl substituents in the target compound may shift its UV profile toward shorter wavelengths, limiting its use in broad-spectrum sunscreens .
Biochemical Interactions: While chlorinated phenols (e.g., TCSA, triclosan) exhibit antimicrobial activity, the non-polar substituents in this compound may reduce bioactivity, favoring industrial over biomedical uses .
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